molecular formula C22H21N3O2S B3437898 N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE

N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE

Cat. No.: B3437898
M. Wt: 391.5 g/mol
InChI Key: AXHPOVVXDFOWND-UHFFFAOYSA-N
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Description

N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Properties

IUPAC Name

N-(1-benzyl-2-methylbenzimidazol-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-16-8-11-20(12-9-16)28(26,27)24-19-10-13-22-21(14-19)23-17(2)25(22)15-18-6-4-3-5-7-18/h3-14,24H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHPOVVXDFOWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=N3)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Sulfonamide Formation: The final step involves the reaction of the benzodiazole derivative with a sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE: can be compared with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-(1-benzyl-2-methyl-1,3-benzodiazol-5-yl)-4-methylbenzenesulfonamide is a synthetic compound classified under benzodiazole derivatives. Its molecular structure includes a benzodiazole core, which is known for various biological activities, particularly in medicinal chemistry. The compound's synthesis typically involves multi-step organic reactions, including the formation of the benzodiazole core, introduction of the benzyl group, and sulfonamide formation.

PropertyDescription
IUPAC NameN-(1-benzyl-2-methylbenzimidazol-5-yl)-4-methylbenzenesulfonamide
Molecular FormulaC22H21N3O2S
Molecular Weight375.48 g/mol
InChIInChI=1S/C22H21N3O2S/c1-16-8-11-20(12-9-16)28(26,27)24-19-10-13-22-21(14-19)23-17(2)25(22)15-18-6-4-3-5-7-18/h3-14,24H,15H2,1-2H3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Enzymatic Inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it could potentially target enzymes involved in cancer cell proliferation or microbial resistance.

Receptor Modulation : It may bind to certain receptors, altering their activity and influencing cellular responses.

Pathway Interference : The compound could disrupt specific signaling pathways that are pivotal in disease processes.

Antimicrobial Properties

Research indicates that benzodiazole derivatives exhibit significant antimicrobial activity. The sulfonamide group is known for its antibacterial properties. Studies have shown that related compounds can inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A related compound was found to inhibit FGFR1 with an IC50 value of 15.0 nM, showcasing the potential for similar enzyme inhibition by this compound .
  • Anticancer Activity : Research has indicated that benzodiazole derivatives can delay the growth of cancer xenografts in vivo models . This suggests a promising avenue for further investigation into the anticancer properties of this compound.
  • Antimicrobial Activity : Studies on structurally related compounds have shown significant antimicrobial effects against various pathogens, indicating that this compound may also exhibit similar activities .

Q & A

Q. What are the recommended protocols for synthesizing N-(1-benzyl-2-methyl-1,3-benzodiazol-5-yl)-4-methylbenzenesulfonamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the benzodiazole core followed by sulfonamide coupling. A general approach includes:

Benzodiazole Core Synthesis : React 5-amino-1-benzyl-2-methyl-1,3-benzodiazole with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~7.8 ppm for sulfonamide protons) .

Q. Critical Parameters :

  • Reaction temperature (20–25°C for sulfonylation).
  • Strict anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXT for space-group determination and initial phase estimation .

Refinement : Refine with SHELXL using full-matrix least-squares methods. Validate using the CCDC database .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP 1
a, b, c (Å)8.21, 10.34, 12.56
α, β, γ (°)90.0, 95.7, 90.0
R-factor0.042

Reference: Similar benzodiazole-sulfonamide structures show π-stacking interactions between aromatic rings, critical for stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or cell lines.
  • Structural Analogues : Subtle differences in substituents (e.g., 4-methyl vs. 4-methoxy groups) impact target binding .

Q. Experimental Design Recommendations :

  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform dose-response curves (IC50/EC50) with positive controls (e.g., ciprofloxacin).
  • Validate target engagement via SPR (surface plasmon resonance) or crystallography .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., TRIM24 bromodomains)?

Methodological Answer :

Molecular Docking : Use AutoDock Vina or Glide to model interactions with TRIM24 (PDB ID: 4YBT). Focus on key residues: Val928, Asn980, and Zn²⁺ coordination sites .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of sulfonamide-Zn²⁺ interactions.

Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding.

Q. Key Findings from Analogous Structures :

CompoundΔG Binding (kcal/mol)Target
5b (PDB: 4YBT)-9.2 ± 0.3TRIM24 bromodomain
N-(1-Benzyl-...)-8.7 ± 0.4 (predicted)TRIM24 bromodomain

Reference: Structural water molecules (HOH1226, HOH1273) in the binding pocket significantly influence affinity .

Q. How can researchers optimize reaction yields when scaling up synthesis for in vivo studies?

Methodological Answer : Common Issues :

  • Low yields due to steric hindrance during sulfonamide coupling.
  • Byproduct formation from over-reaction.

Q. Optimization Strategies :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 h reflux) .
  • In Situ Monitoring : Employ FTIR or LC-MS to track intermediate formation.

Q. Scaled-Up Yield Data :

Scale (mmol)Yield (%)Purity (HPLC)
106598.5
505897.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1-BENZYL-2-METHYL-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENESULFONAMIDE

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